Dinotefuran-NHCO-propionic acid

Description

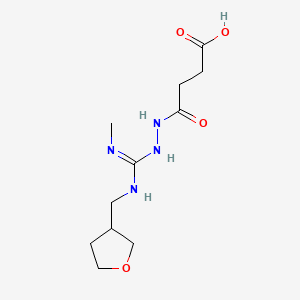

Dinotefuran-NHCO-propionic acid is a synthetic compound derived from dinotefuran, a third-generation neonicotinoid insecticide, conjugated with propionic acid via a carbamate (NHCO) linkage. This structural modification aims to enhance solubility, stability, or targeted delivery in biological or environmental applications. While dinotefuran itself is widely used in agriculture for pest control, the NHCO-propionic acid derivative suggests a focus on improving bioavailability or reducing non-target toxicity through functionalization.

Properties

Molecular Formula |

C11H20N4O4 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

4-[2-[N'-methyl-N-(oxolan-3-ylmethyl)carbamimidoyl]hydrazinyl]-4-oxobutanoic acid |

InChI |

InChI=1S/C11H20N4O4/c1-12-11(13-6-8-4-5-19-7-8)15-14-9(16)2-3-10(17)18/h8H,2-7H2,1H3,(H,14,16)(H,17,18)(H2,12,13,15) |

InChI Key |

WFFMDXUQGKHWIR-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(NCC1CCOC1)NNC(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinotefuran-NHCO-propionic acid involves several steps. One common method includes the reaction of dinotefuran with propionic acid derivatives under specific conditions. The process typically involves:

Mixing Dinotefuran and Propionic Acid Derivatives: The initial step involves combining dinotefuran with propionic acid derivatives in the presence of a catalyst.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Purification: The final product is purified using techniques such as chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Mixing: Large quantities of dinotefuran and propionic acid derivatives are mixed in industrial reactors.

Optimized Reaction Conditions: The reaction conditions are optimized for large-scale production, including temperature, pressure, and catalyst concentration.

Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Dinotefuran-NHCO-propionic acid undergoes various chemical reactions, including:

Oxidation: Oxidative reactions can modify the structure of this compound, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as halogens or nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield smaller organic acids and amines, while oxidation may produce various oxidized derivatives .

Scientific Research Applications

Dinotefuran-NHCO-propionic acid has several scientific research applications:

Pesticide Research: Studied for its potential as a pesticide with enhanced bioactivity and reduced residue.

Biological Studies: Investigated for its effects on various biological systems, including its role in insect resistance management.

Nanotechnology: Explored as a component in nanocarrier systems for efficient pesticide delivery.

Mechanism of Action

Dinotefuran-NHCO-propionic acid exerts its effects primarily through its interaction with the nicotinic acetylcholine receptor. This interaction leads to the disruption of synaptic transmission in the central nervous system of insects, resulting in paralysis and death . The compound’s unique binding mode differentiates it from other neonicotinoids, making it effective against resistant insect strains .

Comparison with Similar Compounds

Key Observations:

- Linker Diversity: this compound uses a carbamate linker, distinct from PEG (e.g., Thalidomide derivatives) or hydrazide (e.g., Biotin conjugates). Carbamates are hydrolytically stable compared to esters but less so than amides, influencing release kinetics .

- Bioactive Moieties: Unlike Calcium propionate (a preservative) or 3-(Methylthio)propionic acid (a flavoring agent), this compound integrates a pesticidal neonicotinoid, suggesting agrochemical applications.

- Solubility and Targeting : The propionic acid moiety may enhance water solubility, similar to PEGylated compounds, but with a smaller molecular footprint.

Research Findings and Limitations

Efficacy and Stability

- Dinotefuran Derivatives: Neonicotinoid conjugates like this compound are hypothesized to reduce environmental persistence while maintaining insecticidal activity.

- Comparative Stability : Carbamate-linked compounds typically exhibit moderate hydrolytic stability. In contrast, PEGylated derivatives (e.g., Thalidomide-NH-PEG3-propionic acid) resist enzymatic cleavage, prolonging systemic circulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.